1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Description
This compound is a hybrid heterocyclic molecule featuring an azetidine ring substituted with a 2H-1,2,3-triazole moiety and a thiophen-3-yl group linked via an ethanone bridge. Its structural complexity combines nitrogen-rich azetidine and triazole rings with the sulfur-containing thiophene, making it a candidate for diverse biological and material science applications.
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-12-2-3-13-15/h1-4,8,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDAHGPZRVWQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in pathogens. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s closest structural analogues include:
Key Observations :
Computational and Structural Insights
- Crystallography: Related α,β-unsaturated ketones (e.g., ’s thiazole derivative) adopt planar conformations optimal for intercalation into enzyme active sites, suggesting the target molecule’s ethanone bridge may confer similar rigidity .
Preparation Methods
Reaction Conditions and Optimization
Typical parameters for triazole formation include:
The azide precursor for this compound typically derives from 3-azidoazetidine, synthesized via nucleophilic substitution of 3-chloroazetidine with sodium azide.
Azetidine Ring Construction Strategies
The strained azetidine ring presents significant synthetic challenges, addressed through two primary methods:
Horner-Wadsworth-Emmons Olefination
This method enables azetidine formation from β-ketophosphonates and aldehydes:
$$ \text{RC(O)CH}2\text{PO(OEt)}2 + \text{R'CHO} \xrightarrow{\text{Base}} \text{Azetidine precursor} $$
Key advantages include:
Photochemical [2+2] Cycloaddition
Ultraviolet irradiation of enamines generates azetidine rings through:
$$ \text{CH}2=CH-NR2 + \text{CH}_2=CH-X} \xrightarrow{h\nu} \text{Azetidine derivative} $$
Limitations include moderate yields (45-60%) and competing polymerization.
Thiophene-Ethanone Linkage Formation
The 2-(thiophen-3-yl)ethan-1-one moiety is typically introduced via:
Friedel-Crafts Acylation
Thiophene undergoes electrophilic substitution with chloroacetone in presence of Lewis acids:
| Catalyst | Temperature | Yield |
|---|---|---|
| AlCl₃ | 0-5°C | 78% |
| FeCl₃ | 25°C | 82% |
| ZnCl₂ | 40°C | 68% |
Regioselectivity for 3-position is achieved through steric directing groups.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling provides an alternative route:
$$ \text{Thiophene-3-boronic acid} + \text{Bromoethanone} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(Thiophen-3-yl)ethan-1-one} $$
Typical conditions:
Final Coupling and Functional Group Assembly
The convergent synthesis requires sequential coupling of components:
Amide Bond Formation
Activation of the ethanone carbonyl for nucleophilic attack by azetidine-triazole:
| Activation Method | Reagent | Coupling Yield |
|---|---|---|
| CDI | 1,1'-Carbonyldiimidazole | 88% |
| HATU | Hexafluorophosphate reagent | 92% |
| DCC/NHS | N-Hydroxysuccinimide | 85% |
Optimal conditions use anhydrous DMF at 0°C with gradual warming to 25°C.
Industrial Scale Production Considerations
Transitioning from laboratory to industrial synthesis requires addressing:
Continuous Flow Reactor Optimization
Key parameters for triazole formation in flow systems:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-Time Yield | 0.5 g/L·h | 4.2 g/L·h |
| Copper Loading | 5 mol% | 1.2 mol% |
| Reaction Volume | 500 mL | 25 mL (loop) |
| Productivity | 85% | 93% |
Flow systems reduce catalyst consumption and improve heat dissipation.
Characterization and Analytical Data
Structural confirmation employs multiple spectroscopic techniques:
Crystallographic Data (Representative Example)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.924(2) Å |
| b = 12.351(3) Å | |
| c = 14.568(4) Å | |
| V | 1587.6(7) ų |
| Z | 4 |
| R Factor | 0.0428 |
Hydrogen bonding networks stabilize the molecular conformation, with N-H···O=C interactions (2.89 Å).
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